molecular formula C13H11ClN2O2 B14915669 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14915669
M. Wt: 262.69 g/mol
InChI Key: KDLFEDQUSPQSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H11ClN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18)

InChI Key

KDLFEDQUSPQSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Foundational & Exploratory

Physiochemical properties of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physiochemical Properties and Analysis of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

This guide provides a comprehensive technical overview of this compound, a compound of interest within the broader class of salicylamides. Salicylamide derivatives are widely investigated for their diverse biological activities, making a thorough understanding of their fundamental properties essential for researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, predicted physiochemical properties, a robust synthesis protocol, and standard characterization workflows, grounded in established scientific principles.

Introduction: The Scientific Context

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. When combined with a salicylic acid moiety, the resulting salicylamides often exhibit a range of biological effects, including antimicrobial, antiproliferative, and anti-inflammatory properties.[1][2][3] The inclusion of a pyridine ring, a common bioisostere in drug design, can further modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing solubility, membrane permeability, and potential for hydrogen bonding.[4]

This compound integrates these key structural features:

  • A 5-chlorosalicylamide core: The chloro- and hydroxyl-substituents on the phenyl ring are critical for defining the molecule's electronic and binding properties.

  • A pyridin-2-ylmethyl amine: This flexible linker and heterocyclic headgroup can engage in specific interactions with biological targets.

This guide serves as a foundational resource for scientists, providing the necessary data and methodologies to synthesize, characterize, and further investigate this compound's potential.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of any scientific investigation. The structure of this compound consists of a 5-chlorosalicylic acid backbone connected via an amide linkage to a 2-(aminomethyl)pyridine group.

Caption: Chemical structure of this compound.

Physiochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₁ClN₂O₂Defines the elemental composition and exact mass.
Molecular Weight 262.70 g/mol Influences diffusion rates, membrane permeability, and formulation calculations.
XLogP3 ~2.9 - 3.2A measure of lipophilicity; critical for predicting cell membrane permeability and oral bioavailability. Values in this range are common for orally available drugs.[5][6]
Hydrogen Bond Donors 2 (from -OH and -NH)Number of groups that can donate protons to form hydrogen bonds, affecting solubility and target binding.
Hydrogen Bond Acceptors 4 (from C=O, -OH, and two N atoms)Number of sites that can accept protons in hydrogen bonds, influencing aqueous solubility and receptor interactions.
Polar Surface Area (PSA) ~68 ŲSum of van der Waals surface areas of polar atoms; correlates with drug transport properties, including blood-brain barrier penetration.
Rotatable Bonds 3A measure of molecular flexibility, which can impact binding affinity and conformational entropy.

Note: Predicted values are derived from computational models and standard chemical principles. Experimental verification is required for confirmation.

Synthesis and Purification Protocol

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry.[7] The following protocol describes a reliable method for synthesizing this compound via amide coupling.

Expertise & Experience Insight: The primary challenge in this synthesis is the activation of the carboxylic acid of 5-chlorosalicylic acid without unwanted side reactions involving the phenolic hydroxyl group. While converting the acid to an acyl chloride with thionyl chloride is a common method, it can be harsh.[7] A more controlled approach is to use a peptide coupling agent, which facilitates amide bond formation under milder conditions, preserving the integrity of the hydroxyl group.

Step-by-Step Synthesis Methodology
  • Reagent Preparation:

    • Dissolve 5-chlorosalicylic acid (1.0 eq) and 2-(aminomethyl)pyridine (1.05 eq) in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Using a slight excess of the amine ensures the complete consumption of the more valuable starting acid. Anhydrous conditions are critical as water can hydrolyze the activated intermediate and reduce yield.

  • Activation and Coupling:

    • To the stirred solution, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without interfering with the coupling process.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 8-12 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and acidic byproducts) and brine (to remove residual water).

    • Causality: This aqueous work-up is a fundamental purification step that separates the desired neutral product from charged impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

    • Purify the resulting crude solid using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.

    • Causality: Column chromatography separates the target compound from any remaining starting materials, coupling agent byproducts, and other impurities based on polarity, yielding the pure product.

Characterization Workflow

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final compound.

Caption: Experimental workflow for synthesis, purification, and characterization.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound. A pure sample should exhibit a single major peak. Pharmaceutical-grade materials typically require >98% purity.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound.

    • Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 263.06. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed as a characteristic [M+H]⁺ peak and an [M+2+H]⁺ peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.

    • ¹H NMR: The spectrum should show distinct signals for each unique proton. Key expected signals include:

      • Aromatic protons on the chloro-substituted ring and the pyridine ring (typically in the 6.8-8.5 ppm range).

      • A singlet or doublet for the methylene bridge (-CH₂-) protons.

      • A broad singlet for the amide proton (-NH-).

      • A broad singlet for the phenolic proton (-OH).

    • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal of the amide group (typically ~165 ppm).

Potential Applications and Future Directions

Given the known biological activities of related salicylamides and benzamides, this compound is a promising candidate for screening in various biological assays.[9][10] Potential areas of investigation include:

  • Antimicrobial and Antifungal Agents: Many salicylamide derivatives exhibit potent activity against bacteria and fungi.[7][11]

  • Anticancer Therapeutics: The N-benzylbenzamide scaffold has been successfully exploited to develop tubulin polymerization inhibitors with potent antitumor activities.[12]

  • Enzyme Inhibition: The structure is suitable for targeting a variety of enzymes, and could be explored as an inhibitor in pathways relevant to metabolic or inflammatory diseases.

Future work should focus on the experimental validation of its physiochemical properties and a broad biological screening campaign to identify its primary mechanism of action and therapeutic potential.

References

  • Smolecule. (n.d.). 2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide.
  • PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Dusek, J., Imramovsky, A., Pauk, K., Jorda, R., Reznickova, E., & Krystof, V. (2017). Synthesis and Antiproliferative Activities of Novel O-Benzyl Salicylamide Derivatives. Letters in Drug Design & Discovery, 14(6), 662-671.
  • Smolecule. (2023). 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide.
  • Bentham Science. (2017). Synthesis and Antiproliferative Activities of Novel O-Benzyl Salicylamide Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-hydroxy-n-pyridin-2-ylbenzamide. University of Luxembourg. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ExportersIndia. (n.d.). 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. Retrieved from [Link]

  • Wang, Y., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 26(1), 133.
  • Al-Ostoot, F.H., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7751-7762.
  • PubChemLite. (n.d.). Salicylamide, n-((benzylcarbamoyl)methyl)-. University of Luxembourg. Retrieved from [Link]

  • Li, Y., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(19), 6296.
  • Al-Rawi, H. S., et al. (2021). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • Xia, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
  • Hvizdova, K., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Molecules, 29(3), 563.
  • de Oliveira, R. D., et al. (2024). Riparin II-type benzamides as novel antibiofilm agents against dermatophytes: chemical synthesis, in vitro, ex vivo and in silico evaluation. Journal of Antimicrobial Chemotherapy.
  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173.
  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861.
  • Nguyen, T. H. L., et al. (2023). Ni‐based metal organic frameworks: an efficient catalyst for the amidation reaction to obtain N‐(pyridin‐2‐yl)arylamides.
  • Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

Sources

Literature review of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide , a pharmacophore with significant antimycobacterial and antifungal potential. Unlike standard amide couplings, the presence of a free phenolic hydroxyl group ortho to the carboxylic acid (salicylic acid moiety) presents unique synthetic challenges, including competitive esterification and oligomerization.

This document prioritizes Phenyl Ester Aminolysis (The Salol Method) as the most robust, field-validated route for this specific scaffold, supported by a modern CDI-mediated approach for high-throughput applications.

Chemical Identity & Retrosynthesis[1]

Molecule: this compound Formula: C₁₃H₁₁ClN₂O₂ MW: 262.69 g/mol Key Features:

  • Acid Component: 5-Chlorosalicylic acid (Lipophilic/Electronic modulator)

  • Amine Component: 2-Picolylamine (2-(aminomethyl)pyridine) (Chelating/Binding motif)

  • Linkage: Amide bond with an intramolecular Hydrogen Bond (Phenol-OH

    
     Carbonyl-O).
    
Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: This compound Disconnection Amide Disconnection Target->Disconnection Amine Precursor B: 2-(Aminomethyl)pyridine (2-Picolylamine) Disconnection->Amine Activated Activated Intermediate: Phenyl 5-chlorosalicylate (Salol Route) Disconnection->Activated Aminolysis Acid Precursor A: 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid) Activated->Acid Esterification (+ Phenol)

Caption: Retrosynthetic disconnection showing the strategic activation of the salicylic acid via a phenyl ester to prevent self-polymerization.

Critical Synthesis Routes

Route A: The "Salol" Method (Phenyl Ester Aminolysis)

Status: Field-Validated / Recommended for Scale-up Mechanism: Nucleophilic Acyl Substitution

Direct coupling of salicylic acids using thionyl chloride (


) often fails due to the formation of cyclic intermolecular salicylides or polymerization initiated by the free phenol. The "Salol" method circumvents this by converting the acid into a stable, yet reactive, phenyl ester. The phenoxide is a good leaving group, allowing the primary amine (2-picolylamine) to displace it under thermal conditions.

Advantages:

  • Avoids O-protection/deprotection steps.

  • Eliminates risk of oligomerization associated with acid chlorides.

  • High crystalline purity of intermediates.

Disadvantages:

  • Requires high temperatures (

    
    C).
    
  • Generates phenol as a byproduct (requires removal).

Route B: CDI-Mediated Direct Coupling

Status: Modern / Green / Lab Scale Reagent: 1,1'-Carbonyldiimidazole (CDI)

CDI activates the carboxylic acid "in situ" to form an acyl imidazole. While the phenol can react with CDI, the resulting carbonate is less stable or forms slower than the acyl imidazole. The primary amine of 2-picolylamine is significantly more nucleophilic than the phenol, driving chemoselectivity toward the amide.

Advantages:

  • Mild conditions (Room Temperature to

    
    C).[1]
    
  • "One-pot" procedure.[2]

  • No acidic byproducts (unlike

    
    ).
    

Detailed Experimental Protocols

Protocol A: Synthesis via Phenyl 5-Chlorosalicylate (Route A)
Step 1: Preparation of Phenyl 5-Chlorosalicylate
  • Reagents: Mix 5-chlorosalicylic acid (1.0 eq) and phenol (1.0 eq) in a round-bottom flask.

  • Activation: Add Phosphorus Oxychloride (

    
    )  (0.6 eq) dropwise.
    
  • Reaction: Heat the mixture to 110–120°C for 3–4 hours. Monitor HCl gas evolution (scrubbing required).

  • Workup: Cool to roughly 80°C and pour into ice-water. The phenyl ester typically precipitates.

  • Purification: Filter the solid, wash with cold water and 5%

    
     (to remove unreacted acid). Recrystallize from ethanol.
    
    • Checkpoint: Verify Phenyl 5-chlorosalicylate formation (IR: Ester C=O stretch ~1680-1700 cm⁻¹).[3]

Step 2: Aminolysis with 2-Picolylamine
  • Setup: In a reaction vessel, charge Phenyl 5-chlorosalicylate (1.0 eq) and 2-(aminomethyl)pyridine (1.1 eq).

  • Solvent: Use Xylene or 1,2-Dichlorobenzene (high boiling). Alternatively, run neat if scale permits efficient stirring.

  • Reaction: Reflux (or heat to 140–150°C ) for 4–6 hours.

    • Mechanism:[2][4][5][6][7][8] The amine attacks the ester carbonyl; phenol is displaced.

  • Isolation: Cool the mixture. The product often crystallizes out upon cooling or addition of petroleum ether.

  • Purification (Critical):

    • Filter the crude solid.[4][7][9][10]

    • Wash 1: Dilute NaOH (removes the byproduct phenol and unreacted starting ester).

    • Wash 2: Water (neutralize).

    • Wash 3: Cold Ethanol/Ether (removes unreacted amine).

    • Recrystallization: Ethanol or Methanol/Water.

Protocol B: CDI Coupling (Route B)
  • Activation: Dissolve 5-chlorosalicylic acid (1.0 mmol) in anhydrous DMF or THF (5 mL).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol) in one portion.

  • Gas Evolution: Stir at Room Temperature (RT) for 1 hour. Ensure

    
     evolution ceases.
    
    • Note: This forms the acyl imidazole intermediate.

  • Coupling: Add 2-(aminomethyl)pyridine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 12 hours or heat to 50°C for 2 hours to drive completion.

  • Workup:

    • Pour mixture into crushed ice/water (50 mL).

    • Adjust pH to ~3-4 with 1N HCl (to protonate the pyridine ring and keep it in water? NO , we want the product to precipitate. The product is a weak base/weak acid. Keep pH neutral to slightly basic to ensure the amide is not protonated if solubility is an issue, but usually, amide precipitates).

    • Correction: Pour into water. Extract with Ethyl Acetate.

    • Wash organic layer with Sat.

      
       (remove acid), Water, and Brine.
      
  • Purification: Flash column chromatography (Hexane:EtOAc).

Comparative Analysis of Routes

FeatureRoute A (Salol/Ester)Route B (CDI)Route C (Acid Chloride)
Chemoselectivity High (Phenol acts as leaving group)Medium (Requires strict stoichiometry)Low (Risk of self-polymerization)
Scalability Excellent (Industrial standard)Good (Reagent cost is higher)Poor (Unstable intermediates)
Purification Crystallization (Easy phenol removal)Chromatography often requiredDifficult workup
Green Chemistry Low (High temp, Phenol waste)High (Mild, Imidazole waste)Low (SOCl2/POCl3 fumes)
Yield (Typical) 70–85%60–75%Variable

Reaction Mechanism & Pathway (Route A)

Mechanism Step1 5-Chlorosalicylic Acid + Phenol + POCl3 Inter Phenyl 5-chlorosalicylate (Activated Ester) Step1->Inter Esterification (-HCl, -HPO3) Step2 Nucleophilic Attack (R-NH2 attacks C=O) Inter->Step2 + 2-Picolylamine TS Tetrahedral Intermediate (Elimination of Phenol) Step2->TS Product Product: 5-chloro-2-hydroxy-N-... + Phenol TS->Product - PhOH

Caption: Mechanism of the Salol method showing the activation of the acid as a phenyl ester followed by aminolysis.

References

  • Waisser, K., et al. (2001).[11] "Synthesis of N-(2-pyridylmethyl)salicylamides and N-(3-pyridylmethyl)salicylamides." ResearchGate.

  • Gaylord, N. G., & Kamath, P. M. (1952). "Preparation of Salicylamides." Organic Syntheses.
  • BenchChem. (n.d.). "Synthesis routes of 5-Chlorosalicylic Acid Derivatives." BenchChem Data.

  • PubChem. (2023). "5-chloro-2-hydroxy-N-pyridin-2-ylbenzamide Compound Summary." National Library of Medicine.

  • Google Patents. (1985). "Process for preparing salicylamide compounds (EP0143628B1)." Google Patents.

Sources

Technical Guide: Comparative Analysis of Salicylamide Derivatives as Kinase Modulators

[1]

Executive Summary

The salicylamide scaffold, historically utilized in anthelmintics (e.g., Niclosamide), has emerged as a privileged structure in oncology due to its ability to modulate critical kinase signaling networks.[1] Unlike traditional ATP-competitive inhibitors that rely solely on occupancy of the kinase hinge region, salicylamide derivatives exhibit a dual-mode mechanism : direct kinase inhibition (DKI) and indirect modulation via mitochondrial uncoupling.

This guide provides a technical breakdown of three distinct classes of salicylamide derivatives:

  • Niclosamide & Analogs: Indirect mTORC1/STAT3 inhibitors via metabolic stress.

  • IMD-0354: A selective, direct IKK

    
     inhibitor.[2]
    
  • Synthetic Salicylanilides: Designed EGFR/ErbB inhibitors mimicking the quinazoline pharmacophore.[3][4]

Part 1: Structural Basis & Structure-Activity Relationship (SAR)[5][6]

The biological activity of salicylamides hinges on the intramolecular hydrogen bond between the phenolic hydroxyl and the amide nitrogen. This forms a pseudo-six-membered ring that mimics the planar adenine ring of ATP, allowing these molecules to dock into kinase active sites.

The Pharmacophore[7]
  • The Pseudo-Ring: The ortho-hydroxybenzamide moiety creates a planar conformation essential for binding. Disruption of this H-bond (e.g., O-methylation) often abolishes activity.

  • The "Tail" (Anilide Ring): Variations here dictate specificity.

    • Electron-withdrawing groups (Cl, NO2, CF3): Enhance acidity of the phenolic OH, increasing protonophoric (uncoupling) activity (seen in Niclosamide).

    • Bulky hydrophobic groups: Improve fit into the hydrophobic back-pocket of kinases (seen in EGFR-targeted analogs).

Comparative SAR Table
FeatureNiclosamide (Mitochondrial/STAT3)IMD-0354 (IKK

Selective)
EGFR-Targeted Salicylanilides
Core Structure 5-chloro-salicylamide3,5-bis(trifluoromethyl) moietyAcryloylamino-salicylanilide
Key Substituent 4'-NO2 (Nitro group)3,5-CF3 (Trifluoromethyl)Michael acceptor (Acrylamide)
Primary Mechanism Protonophore (H+ uncoupling)

AMPK activation
Allosteric/ATP-competitive IKK

blockade
Covalent binding to Cys773
Solubility Very Low (<1

M in water)
LowModerate (with amino acid linkers)

Part 2: Target Landscape & Signaling Pathways

Niclosamide: The Metabolic-Kinase Axis

Niclosamide is a "dirty" drug that leverages metabolic stress to inhibit kinases. It acts as a protonophore, dissipating the mitochondrial proton gradient.[5]

  • Causality: Proton leak

    
     ATP depletion 
    
    
    AMP/ATP ratio spike
    
    
    AMPK Activation .
  • Downstream Effect: Activated AMPK phosphorylates TSC2, which inhibits Rheb, effectively shutting down mTORC1 . Concurrently, it inhibits STAT3 phosphorylation (Tyr705) via depletion of upstream cytokine signaling or direct binding to the STAT3 SH2 domain.

IMD-0354: Precision IKK Inhibition

IMD-0354 specifically targets IKK


267
  • Mechanism: It prevents the phosphorylation of I

    
    B
    
    
    . Without phosphorylation, I
    
    
    B
    
    
    cannot be ubiquitinated and degraded.
  • Result: NF-

    
    B remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF
    
    
    , IL-6).
Visualization of Signaling Pathways

Salicylamide_PathwaysNiclosamideNiclosamide(Protonophore)MitochondriaMitochondria(Proton Leak)Niclosamide->MitochondriaUncouplesSTAT3STAT3(Tyr705)Niclosamide->STAT3Inhibits (Direct/Indirect)ATPATP DepletionMitochondria->ATPReducesAMPKAMPK(Sensor)ATP->AMPKActivatesmTORC1mTORC1(Growth)AMPK->mTORC1InhibitsNucleusNucleus(Gene Expression)mTORC1->NucleusTranslation BlockedSTAT3->NucleusTranslocation BlockedIMD0354IMD-0354IKKIKK-betaIMD0354->IKKBlocks ATP SiteIkBaI-kappa-B-alpha(Inhibitor)IKK->IkBaPhosphorylation FailedNFkBNF-kappa-B(Transcription)IkBa->NFkBSequestersNFkB->NucleusTranslocation Blocked

Figure 1: Mechanistic divergence of Niclosamide (metabolic-driven kinase inhibition) vs. IMD-0354 (direct kinase blockade).

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously evaluate these derivatives, one must account for their poor solubility and potential for non-specific aggregation.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Radiometric assays are gold-standard, but FRET (Fluorescence Resonance Energy Transfer) allows for high-throughput screening of derivatives.

Reagents:

  • Recombinant Kinase (e.g., EGFR, IKK

    
    ).
    
  • FRET Peptide Substrate (specific to kinase).

  • ATP (at

    
     concentration).
    
  • Compound Stock (10 mM in DMSO).

Workflow:

  • Solubility Check: Dilute salicylamide derivative to 100

    
    M in assay buffer. Critical Step: Measure Absorbance at 600nm. If OD > 0.05, compound is precipitating; add 0.01% Triton X-100.
    
  • Master Mix: Combine Kinase + Peptide in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 2.5

    
    L of 4x compound solution to 384-well plate.
    
  • Initiation: Add 2.5

    
    L of 4x ATP solution.
    
  • Incubation: 60 minutes at Room Temp (protect from light).

  • Termination: Add EDTA-containing stop solution.

  • Read: Measure fluorescence ratio (Donor/Acceptor).

Validation Control: Use Staurosporine (pan-kinase inhibitor) as positive control. Z-factor must be > 0.5.

Protocol: Cellular STAT3 Phosphorylation Analysis (Western Blot)

Rationale: Proving target engagement in cells requires capturing the transient phosphorylation state.

Workflow:

  • Seeding: Seed DU145 or MDA-MB-231 cells (high constitutive STAT3) at

    
     cells/well.
    
  • Starvation: Serum-starve for 12 hours to reduce basal noise.

  • Treatment: Treat with Niclosamide derivative (0.5 - 10

    
    M) for 2 hours . Note: Salicylamides act fast; long incubations (>24h) measure apoptosis, not kinase inhibition.
    
  • Stimulation (Optional): If basal p-STAT3 is low, stimulate with IL-6 (10 ng/mL) for 15 mins after drug treatment.

  • Lysis (The Critical Step): Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) and 1 mM Na3VO4. Without Vanadate, p-STAT3 signal is lost during lysis.

  • Detection: Blot for p-STAT3 (Tyr705) and Total STAT3.

  • Quantification: Calculate ratio of p-STAT3 / Total STAT3 relative to DMSO control.

Part 4: Comparative Data & Screening Workflow

Comparison of Key Derivatives
CompoundTargetIC50 (Kinase)IC50 (Cell Growth)Key Reference
Niclosamide STAT3 / mTORC1N/A (Indirect)0.5 - 2.0

M
[Ren et al., 2010]
IMD-0354 IKK

~250 nM1.0 - 5.0

M
[Tanaka et al., 2005]
HJC0152 STAT3~1.5

M
0.8

M
[Chen et al., 2013]
Acryloyl-Salicylanilide EGFR (WT)23 - 71 nM5 - 10

M
[Deng et al., 2006]
Screening Decision Tree

Screening_WorkflowStartNew SalicylamideDerivativeSolubilitySolubility Test(PBS pH 7.4)Start->SolubilityMitoMitochondrialUncoupling AssaySolubility->MitoSolubleKinaseIn Vitro KinasePanel (FRET)Mito->KinaseNo Uncoupling(Clean Kinase Inhibitor)CellCell Viability(MTT/CellTiter-Glo)Mito->CellHigh Uncoupling(Metabolic Modulator)Kinase->CellIC50 < 100nMLeadLeadCell->LeadPotent Killing

Figure 2: Screening logic to distinguish "clean" kinase inhibitors from metabolic uncouplers.

References

  • Ren, X., et al. (2010). "Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters. Link

  • Tanaka, A., et al. (2005). "A new IkappaB kinase beta inhibitor prevents human breast cancer progression through negative regulation of cell cycle transition." Cancer Research.[8] Link

  • Deng, W., et al. (2006). "Acryloylamino-salicylanilides as EGFR PTK inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Fonseca, B.D., et al. (2012). "Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling." Journal of Biological Chemistry. Link

  • Chen, H., et al. (2013). "Niclosamide inhibits cell growth and enhances drug sensitivity of hepatocellular carcinoma cells via STAT3 signaling pathway." Journal of Cancer. Link

Methodological & Application

Optimal reaction conditions for coupling 5-chlorosalicylic acid and 2-picolylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the amide coupling of 5-chlorosalicylic acid (5-CSA) and 2-picolylamine (2-PA) to synthesize


-(pyridin-2-ylmethyl)-5-chlorosalicylamide .[1] This scaffold is a critical pharmacophore in the development of metalloprotease inhibitors, anthelmintics (niclosamide analogs), and anti-infectives.

The coupling is chemically distinct due to two interfering factors:

  • Unprotected Phenol: The ortho-hydroxyl group on 5-CSA presents a risk of competitive O-acylation or self-polymerization.[1]

  • Lewis Basic Pyridine: The 2-picolylamine moiety possesses a pyridine nitrogen that can interfere with Lewis Acid catalysts or complicate silica gel purification.[1]

This note presents two validated protocols: Method A (CDI-Mediated) for cost-effective scale-up, and Method B (HATU-Mediated) for high-throughput discovery.

Chemo-Structural Analysis & Strategy

The Reactants
  • 5-Chlorosalicylic Acid (Electrophile): The 5-chloro substituent exerts an electron-withdrawing effect (

    
    ), increasing the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.[1] However, the ortho-phenol forms an internal hydrogen bond with the carbonyl oxygen, reducing its reactivity toward nucleophilic attack unless activated.
    
  • 2-Picolylamine (Nucleophile): A primary amine with high nucleophilicity.[1] The adjacent pyridine ring acts as a potential chelating site but does not significantly sterically hinder the primary amine.

The "Unprotected Phenol" Challenge

Direct coupling without protecting the phenol is preferred for atom economy.

  • Risk: Activation reagents (like EDC or CDI) can react with the phenol to form an activated ester (O-acyl species).[1]

  • Resolution: N-acylation is thermodynamically favored over O-acylation.[1] By controlling stoichiometry and reaction time, the kinetic O-acyl product (if formed) often rearranges or reacts with the amine to form the stable amide.[1]

Experimental Protocols

Method A: CDI-Mediated "One-Pot" Coupling

Best for: Gram-scale synthesis, cost-efficiency, and avoiding difficult purification.[1]

Mechanism: 1,1'-Carbonyldiimidazole (CDI) reacts with the acid to release


 and imidazole, forming a reactive 

-acylimidazole.[1] This intermediate is relatively stable to the free phenol but highly reactive toward the primary amine.

Reagents:

  • 5-Chlorosalicylic acid (1.0 equiv)[1]

  • CDI (1.1 equiv)[1]

  • 2-Picolylamine (1.1 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if solubility is poor).[1]

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 5-chlorosalicylic acid (1.0 equiv) and anhydrous THF (

    
     concentration).
    
  • Addition: Add CDI (1.1 equiv) in a single portion.

    • Observation: Vigorous evolution of

      
       gas will occur.[1]
      
  • Incubation: Stir at Room Temperature (RT) for 1–2 hours under inert atmosphere (

    
     or Ar).
    
    • Checkpoint: The solution should become clear. Wait until gas evolution completely ceases.[1]

  • Coupling: Add 2-picolylamine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: If reaction is sluggish (monitored by TLC), heat to

      
       for 2 hours.
      
  • Workup (Self-Validating Step):

    • Remove solvent under reduced pressure.[1][2]

    • Redissolve residue in EtOAc.[1]

    • Wash with

      
       Citric Acid (removes unreacted amine and imidazole).[1]
      
    • Wash with Sat.

      
       (removes unreacted acid).[1]
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: HATU-Mediated High-Yield Coupling

Best for: Milligram-scale, high-throughput libraries, or if Method A fails.[1]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The pyridine nitrogen in the HATU leaving group provides anchiomeric assistance, accelerating the coupling.

Reagents:

  • 5-Chlorosalicylic acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1][3]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • 2-Picolylamine (1.1 equiv)[1]

  • Solvent: Anhydrous DMF.[1]

Protocol:

  • Dissolution: Dissolve 5-chlorosalicylic acid (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Base Addition: Add DIPEA (2.5 equiv).

    • Why 2.5 equiv? 1 equiv for the carboxylic acid, 1 equiv to neutralize the HATU by-product, and 0.5 equiv to ensure basicity for the amine.

  • Activation: Add HATU (1.1 equiv). Stir for 15 minutes at RT.[1][4]

    • Color Change: Solution usually turns yellow/orange.[1]

  • Coupling: Add 2-picolylamine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. (HATU is significantly faster than CDI).[1]

  • Quench: Dilute with EtOAc and wash with water (

    
    ) to remove DMF.[1] Proceed to standard workup.
    

Data Presentation & Comparison

FeatureMethod A (CDI)Method B (HATU)
Cost LowHigh
Atom Economy High (Byproducts:

, Imidazole)
Low (Byproducts: Urea, HOAt)
Reaction Time 12–16 Hours2–4 Hours
Purification Often simple precipitation/washRequires Chromatography
Phenol Tolerance Good (Intermediate is stable)Moderate (Risk of O-acylation if base is too high)
Scale Suitability


Visualization: Reaction Logic & Workflow

The following diagrams illustrate the mechanistic pathway and the decision-making workflow for this synthesis.

Figure 1: Mechanistic Pathway (CDI Route)

Caption: Activation of 5-CSA by CDI forms the N-acylimidazole, avoiding O-acylation, followed by aminolysis.[1]

ReactionMechanism Start 5-Chlorosalicylic Acid (Free Phenol) Intermed Intermediate: N-Acylimidazole (+ CO2 gas) Start->Intermed Activation (THF, RT) Reagent CDI (1,1'-Carbonyldiimidazole) Reagent->Intermed Product Product: N-(pyridin-2-ylmethyl)- 5-chlorosalicylamide Intermed->Product Aminolysis (Nucleophilic Attack) Side Byproduct: Imidazole Intermed->Side Amine 2-Picolylamine Amine->Product

Figure 2: Optimization Workflow

Caption: Decision tree for selecting the optimal protocol based on scale and purity requirements.

OptimizationWorkflow Start Start Synthesis ScaleCheck Is Scale > 1g? Start->ScaleCheck CDI_Route Select Method A (CDI) ScaleCheck->CDI_Route Yes HATU_Route Select Method B (HATU) ScaleCheck->HATU_Route No Monitor_Gas Monitor CO2 Evolution CDI_Route->Monitor_Gas Add_Amine Add 2-Picolylamine Monitor_Gas->Add_Amine Check_Solubility Solubility Issue? Add_Amine->Check_Solubility Switch_DMF Switch THF to DMF Check_Solubility->Switch_DMF Yes Workup Acid/Base Extraction Check_Solubility->Workup No Switch_DMF->Workup Base_Check Ensure DIPEA > 2.0 equiv HATU_Route->Base_Check Base_Check->Workup Purification Flash Chromatography (DCM:MeOH + 1% Et3N) Workup->Purification

Troubleshooting & Quality Control

Dealing with the "Streaking" Pyridine

During Flash Chromatography, the basic pyridine nitrogen interacts with the acidic silanols on silica gel, causing the product to streak (tail).

  • Solution: Pre-treat the silica column with

    
     Triethylamine (TEA) in the mobile phase, or include 
    
    
    
    or
    
    
    in your DCM:MeOH eluent system.[1]
Validating the Regiochemistry (N- vs O-acylation)

How do you prove you formed the Amide (N-acyl) and not the Ester (O-acyl)?

  • 1H NMR Diagnostic: The amide proton (

    
    ) typically appears as a broad triplet (due to coupling with the adjacent 
    
    
    
    ) around
    
    
    .[1]
  • Phenol Proton: The phenolic

    
     in salicylamides is often strongly hydrogen-bonded to the amide carbonyl, appearing as a sharp singlet very downfield (
    
    
    
    ).[1] If you formed the O-acyl ester, this signal would be absent.[1]

References

  • Synthesis of N-(2-pyridylmethyl)

    • Waisser, K., et al. "Antimycobacterial derivatives of N-(2-pyridylmethyl)salicylamide."[1][5] Farmaco. 2004.[1]

    • Source:

  • CDI Coupling Mechanism & Protocol

    • "1,1'-Carbonyldiimidazole (CDI) - Reagent for amide coupling."[1][2][6] Common Organic Chemistry.

    • Source:[1]

  • HATU Coupling Efficiency

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][7][8] Journal of the American Chemical Society. 1993.

    • Source:[1]

  • Salicylic Acid Coupling Challenges

    • "Amide coupling reaction in medicinal chemistry: Strategies for unprotected phenols."[1] HepatoChem Application Notes.

    • Source:[1]

Sources

Application Note: High-Purity Isolation of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the purification of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide , a compound exhibiting a "push-pull" polarity profile due to its lipophilic chlorobenzene core and hydrophilic/basic pyridine-amide functionality.[1]

Abstract & Strategic Overview

The purification of N-(pyridin-2-ylmethyl)salicylamide derivatives presents a specific chromatographic challenge: the "Pyridine Tailing Effect." While the 5-chloro-2-hydroxybenzamide core is moderately lipophilic, the pendant pyridine ring acts as a Lewis base.[1] On standard silica gel (SiO₂), the acidic silanol groups (


) form strong hydrogen bonds or acid-base complexes with the pyridine nitrogen, leading to peak broadening (tailing) and poor resolution.[1][2]

This protocol details a Dichloromethane (DCM) / Methanol (MeOH) gradient method, optimized with a Triethylamine (TEA) modifier to suppress silanol activity.[1] This "self-validating" system ensures that the basic pyridine moiety elutes symmetrically, preventing co-elution with polar impurities.[1]

Physicochemical Profile & Separation Logic[3]

Before packing the column, we must understand the molecule's behavior in the stationary phase.

FeatureChemical PropertyChromatographic Impact
Pyridine Ring Basic Nitrogen (

)
Critical: Binds to acidic silanols on silica, causing severe tailing.[1][2]
Phenolic -OH Weak Acid (

)
Can form intramolecular H-bonds with the amide carbonyl (pseudo-ring), increasing apparent lipophilicity.
5-Cl Substituent LipophilicIncreases retention in reverse-phase, but aids solubility in DCM.[1]
Amide Linker H-Bond Donor/AcceptorProvides primary retention mechanism via dipole interactions.[1]
The "Silanol Shielding" Strategy

To achieve a sharp peak, we cannot rely solely on solvent polarity.[3] We must chemically modify the stationary phase environment in situ.

  • Solvent A (Weak): Dichloromethane (DCM) – Solubilizes the lipophilic core.[1]

  • Solvent B (Strong): Methanol (MeOH) – High polarity to elute the compound.[1]

  • Modifier: Triethylamine (TEA) (0.5 - 1.0%) – Competes for silanol sites, effectively "capping" the column dynamically.[1][3]

Detailed Experimental Protocol

Phase 1: Sample Preparation (Dry Loading)

Rationale: This compound often exhibits poor solubility in non-polar solvents (e.g., Hexane).[1] Liquid injection in a strong solvent (like pure DCM or MeOH) causes "band broadening" before the run starts. Solid deposition (Dry Loading) is mandatory for high resolution.[1]

  • Dissolve the crude reaction mixture in a minimum amount of DCM/MeOH (9:1) . Ensure complete dissolution.

  • Add Celite 545 or Silica Gel (40-63 µm) to the flask. Ratio: 1g crude : 2g solid support.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

  • Quality Check: The powder must not be sticky. If sticky, add more silica and re-evaporate.

Phase 2: Column Packing & Conditioning

Stationary Phase: Standard Flash Silica Gel (40-63 µm, 60 Å).[1] Column Size: Select based on crude mass (e.g., for 1g crude, use a 25g-40g cartridge).[1]

  • Mobile Phase Preparation:

    • Solvent A: DCM + 0.5% TEA.

    • Solvent B: MeOH + 0.5% TEA.

    • Note: The TEA concentration must be consistent in both lines to prevent baseline drift.

  • Equilibration: Flush the column with 100% Solvent A for 3 Column Volumes (CV). This saturates the silica surface with TEA, neutralizing active sites before the sample arrives.

Phase 3: Gradient Elution Program

Flow Rate: Optimized for column diameter (e.g., 20-25 mL/min for a 25g column).

Time / CV% Solvent B (MeOH/TEA)Event / Rationale
0 - 2 CV 0%Isocratic Hold: Elutes non-polar impurities (unreacted starting materials, bis-acylated byproducts).[1][3]
2 - 10 CV 0%

5%
Shallow Gradient: Gently moves the target molecule.[1] The 5-Cl group provides retention.[1]
10 - 15 CV 5%

10%
Elution Window: The target compound typically elutes between 3-7% MeOH.
15 - 18 CV 10%

20%
Flush: Elutes highly polar byproducts (salicylic acid residues, salts).[1]
Phase 4: Detection & Fraction Collection[1]
  • Detection: UV-Vis at 254 nm (aromatic rings) and 280 nm (phenolic/pyridine absorption).[1]

  • TLC Confirmation:

    • Spot collected fractions on Silica TLC plates.

    • Eluent: 5% MeOH in DCM.

    • Visualization: UV lamp. The product typically appears as a dark spot that may fluoresce slightly depending on pH.

Visualization of the Purification Logic

The following diagram illustrates the competitive interaction mechanism that dictates the success of this protocol.

ChromatographyLogic cluster_mobile_phase Mobile Phase Dynamics Silica Silica Surface (Acidic Silanols) Target Target Molecule (Basic Pyridine N) Silica->Target Strong H-Bonding Tailing Result: Tailing/Loss Target->Tailing SharpPeak Result: Sharp Peak Target->SharpPeak Elutes Freely TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Shielding)

Caption: Mechanism of Action. Triethylamine (TEA) blocks acidic silanol sites, preventing the pyridine moiety from "sticking," thereby ensuring symmetrical elution.[1]

Troubleshooting & Optimization

IssueDiagnosisSolution
Peak Tailing Insufficient silanol suppression.[1]Increase TEA to 1.0% or switch to Amino-functionalized Silica (NH₂-SiO₂) which requires no modifier.[1]
Co-elution Gradient slope too steep.Use an isocratic "step" at 3% MeOH for 5 CVs to separate closely eluting impurities.
Low Recovery Product precipitating on column.[4]Ensure MeOH concentration is sufficient to maintain solubility; do not use Hexane in the mobile phase.
"Ghost" Peaks TEA degradation or impurities.Use fresh, HPLC-grade TEA.[1] Flush column with 100% MeOH post-run.

References

  • Synthesis and Purification of Salicylamide Peptides

    • Title: N-Salicyl-AAn-picolamide Foldameric Peptides Exhibit Quorum Sensing Inhibition of Pseudomonas aeruginosa.[1]

    • Source: National Institutes of Health (PMC).[1]

    • Relevance: Describes purification of N-(pyridin-2-ylmethyl)salicylamide analogs using EtOAc/MeOH gradients.
    • URL:[Link][1]

  • Chromatographic Behavior of Pyridine Derivatives

    • Title: Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chrom
    • Source: Acta Chimica Slovenica.
    • Relevance: Explains the mechanism of pyridine tailing on silica and the necessity of end-capping or modifiers.
    • URL:[Link]

  • General Benzamide Synthesis & Purification

    • Title: Strategies to reduce impurities in benzamide synthesis.[5]

    • Source: BenchChem Applic
    • Relevance: Provides general workflows for benzamide crystallization and column chrom

Sources

Application Note & Protocol: Preparation of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Introduction: The Criticality of Stock Solution Integrity

The reproducibility and reliability of any biological assay are fundamentally dependent on the quality of the reagents used. For small molecule compounds like 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, the preparation of an accurate, stable, and soluble stock solution is the foundational step upon which all subsequent experimental data rests. Improperly prepared stocks can lead to significant experimental artifacts, including underestimated compound potency, inaccurate structure-activity relationships (SAR), and poor data reproducibility.[1][2]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing high-concentration stock solutions of this compound. It moves beyond a simple list of steps to explain the causality behind key procedural choices, empowering the researcher to troubleshoot and adapt the protocol as needed. The methodologies described herein are designed to create a self-validating system, ensuring the integrity of the compound from the vial to the final assay plate.

Compound Specifications & Physicochemical Profile

PropertyValue / InformationSource & Rationale
Compound Name This compound-
Molecular Formula C₁₃H₁₁ClN₂O₂Derived from structure
Molecular Weight ( g/mol ) 278.70Calculated (User must verify with CofA)
Appearance Likely a white to off-white solid/powder.[4]Based on similar benzamide compounds. Small quantities may be difficult to see in the vial.[5][6]
Solubility Expected to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO.[6][7][8]The benzamide moiety and aromatic rings contribute to hydrophobicity.[9]
Storage (Solid) Store at -20°C, desiccated.[3][5]Protects from degradation over the long term. Hygroscopic compounds should be protected from moisture.[6]
Safety Profile Handle with appropriate PPE. Benzamide derivatives may cause skin, eye, and respiratory irritation.[10][11][12]General safety precaution for novel small molecules. Assume hazardous until proven otherwise.

Core Principles: The Science Behind the Protocol

Solvent Selection: Why DMSO is the Industry Standard

Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its exceptional ability to dissolve a wide range of polar and nonpolar small molecules.[2] Its polar aprotic nature effectively disrupts the crystal lattice of compounds like this compound.

  • Causality: However, DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[1] This is a critical consideration, as the solubility of many hydrophobic compounds decreases in "wet" DMSO, increasing the risk of precipitation during storage.[1][2] Therefore, using anhydrous, high-purity DMSO is paramount for preparing stable stock solutions.

Concentration, Aliquoting, and Storage: Mitigating Risk

Preparing a highly concentrated stock (e.g., 10-30 mM) is standard practice.[1][8] This allows for minimal volume addition to the final assay, thereby reducing the concentration of the solvent vehicle (DMSO), which can be toxic to cells at levels above 0.5%.[5][13]

  • Trustworthiness through Aliquoting: Repeated freeze-thaw cycles are a primary cause of compound precipitation from DMSO stocks.[1][5] As the solution freezes, the compound and pure DMSO can crystallize separately. Upon thawing, the compound may not fully redissolve, leading to an inaccurate concentration. To prevent this, the master stock solution must be divided into smaller, single-use aliquots.[5][14]

  • Storage Conditions: For long-term stability (months to years), aliquots should be stored at -80°C. For short-term use (up to one month), -20°C is generally acceptable.[5][6]

Experimental Protocol: Master Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM master stock solution in DMSO. All procedures should be performed in a certified laboratory environment by trained personnel.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (calibrated, readable to 0.01 mg)

  • Spatula and anti-static weighing boat/paper

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated positive displacement or air displacement pipettes with sterile, filtered tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Safety Precautions
  • Always wear appropriate PPE when handling the solid compound and DMSO.[5]

  • Perform all weighing and solvent addition steps in a chemical fume hood or on a bench with adequate ventilation.

  • Consult the supplier's Safety Data Sheet (SDS) for specific handling and disposal information.[15]

Workflow Diagram

G cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage calc Calculate Mass (Target: 10 mM) weigh Weigh Compound (Calibrated Balance) calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly (1-2 min) add_dmso->vortex inspect1 Visually Inspect for Dissolution vortex->inspect1 sonicate Sonicate (5-10 min) inspect1->sonicate Particulates Present inspect2 Final Inspection inspect1->inspect2 Fully Dissolved sonicate->inspect2 aliquot Aliquot into Single-Use Vials inspect2->aliquot Fully Dissolved label_vials Label Clearly aliquot->label_vials store Store at -20°C / -80°C label_vials->store

Caption: Workflow for preparing a 10 mM master stock solution.

Step-by-Step Methodology
  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • Example for 2 mL of a 10 mM stock:

    • Mass (mg) = 0.010 mol/L * 278.70 g/mol * 0.002 L * 1000 = 5.57 mg

  • Weigh the Compound:

    • Place a clean weighing boat on the analytical balance and tare to zero.[3]

    • Carefully weigh out the calculated mass (e.g., 5.57 mg). If the amount is very small (<10 mg), it is best practice to dissolve the entire contents of the supplier's vial to avoid weighing errors.[5][6] Record the exact mass.

  • Solubilization:

    • Transfer the weighed compound into a sterile, appropriately sized amber vial or tube.

    • Add the calculated volume of anhydrous DMSO (e.g., 2 mL) directly to the vial.[3]

    • Securely cap the vial and vortex vigorously for 1-2 minutes.[3]

  • Ensure Complete Dissolution:

    • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

    • If solids remain, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.[3][6] Gentle warming to 37°C can also aid dissolution, but check compound stability information first.[6]

    • Re-inspect. If the compound is still not fully dissolved, this may indicate that 10 mM is above its solubility limit in DMSO, and a lower stock concentration should be prepared.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the master stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in clearly labeled, tightly sealed vials.[5][14]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[3][15]

    • Store aliquots immediately at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≥6 months).[5][6]

Application in Bioassays: From Stock to Working Solution

The most common point of failure is the dilution of the DMSO stock into aqueous assay buffers or cell culture media.[13] The drastic change in solvent polarity can cause the hydrophobic compound to precipitate, a phenomenon known as "crashing out."[13][16]

Key Best Practices
  • Final DMSO Concentration: The final concentration of DMSO in the assay well should be kept as low as possible, ideally ≤0.5%, to avoid solvent-induced cytotoxicity or artifacts.[5][13] Always include a "vehicle control" (assay buffer + same final concentration of DMSO) in your experimental design to account for any solvent effects.[6]

  • Intermediate Dilution: Avoid large, single-step dilutions (e.g., 1:1000). A serial or intermediate dilution step in assay buffer or media can help maintain solubility.

  • Mixing: When adding the compound to the aqueous solution, do so with active mixing (vortexing or pipetting) to promote rapid dispersion and prevent localized high concentrations that favor precipitation.[17]

Troubleshooting Precipitation

G start Precipitation observed upon dilution into aqueous buffer? cause1 Is final working concentration too high? start->cause1 Yes sol1 Lower the final concentration. Determine kinetic solubility limit. cause1->sol1 cause2 Is dilution factor too large (e.g., >1:100)? cause1->cause2 No final_check If precipitation persists, consider formulation aids (e.g., cyclodextrin) or re-evaluate compound. sol1->final_check sol2 Perform serial dilutions or create an intermediate dilution in media/buffer. cause2->sol2 cause3 Is the aqueous buffer cold? cause2->cause3 No sol2->final_check sol3 Warm media/buffer to 37°C before adding compound stock. cause3->sol3 cause4 Is mixing inadequate? cause3->cause4 No sol3->final_check sol4 Add stock solution to buffer while vortexing or mixing vigorously. cause4->sol4 cause4->final_check No sol4->final_check

Caption: Decision tree for troubleshooting compound precipitation.

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]

  • Frye, S. V. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 449-453. Retrieved from [Link]

  • ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity? Retrieved from [Link]

  • Scarpellini, M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(8), 743–747. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Benzamide MSDS. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • Tzakos, A. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 12361-12372. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • The Protein Man. (2021). Making stock solutions - how and why. Retrieved from [Link]

  • ExportersIndia. (n.d.). 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. Retrieved from [Link]

Sources

Using 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide as a bidentate ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide in Coordination Chemistry

Abstract

This guide details the synthesis, characterization, and application of This compound (5-Cl-HPMB) .[1] While often utilized as a tridentate (


) pincer ligand, this protocol focuses on its specific utility as a bidentate ligand .[1] By controlling protonation states and metal-to-ligand stoichiometry, researchers can exploit the Neutral N,O-donor  mode (Pyridine-N + Amide-O) or the Anionic O,O-donor  mode (Phenolate-O + Amide-O).[1] This "coordination switching" capability makes 5-Cl-HPMB a valuable scaffold for designing tunable metallo-drugs (specifically urease inhibitors) and switchable catalysts.[1][2]

Ligand Synthesis & Characterization

High-purity ligand is critical for preventing oligomerization during complexation.[1] We recommend a 1,1'-Carbonyldiimidazole (CDI) mediated coupling over acid chlorides to preserve the pyridine ring integrity and avoid hydrochloride salt formation.[1]

Reagents Required:
  • 5-Chlorosalicylic acid (CAS: 321-14-2)[1][2]

  • 2-(Aminomethyl)pyridine (2-Picolylamine) (CAS: 3731-51-9)[1][2]

  • 1,1'-Carbonyldiimidazole (CDI)[1]

  • Anhydrous Tetrahydrofuran (THF)[1][2]

  • Dichloromethane (DCM) / Ethanol (EtOH)[1][2]

Step-by-Step Synthesis Protocol:
  • Activation: Dissolve 5-chlorosalicylic acid (10 mmol, 1.72 g) in anhydrous THF (20 mL). Add CDI (11 mmol, 1.78 g) portion-wise under nitrogen flow.

    • Observation: Evolution of

      
       gas indicates activation.[1] Stir at RT for 1 hour until gas evolution ceases.
      
  • Coupling: Add 2-(aminomethyl)pyridine (10 mmol, 1.08 g) dropwise to the activated ester solution.

  • Reflux: Heat the mixture to 60°C for 6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 3:1).[1][2]

  • Workup: Evaporate THF under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with:

    • 
       (2 x 30 mL) – removes unreacted acid.[2]
      
    • Brine (1 x 30 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from hot Ethanol/Water (9:1).[1][2]
    
    • Yield Target: >85%[2][3]

    • Appearance: White to off-white needles.[1]

Characterization Checkpoints:
  • 
     (DMSO-
    
    
    
    ):
    
    
    13.0 (s, 1H, Phenolic OH), 9.4 (t, 1H, Amide NH), 8.5 (d, Pyridine
    
    
    ). Note: The downfield shift of the phenolic OH indicates intramolecular H-bonding with the amide carbonyl.
  • IR (

    
    ):  3350 (
    
    
    
    NH), 1640 (
    
    
    C=O[2][4] Amide I), 1590 (
    
    
    C=N Pyridine).[2]

Coordination Protocols: The Bidentate Strategy

To utilize 5-Cl-HPMB as a bidentate ligand, one must suppress the coordination of the third donor.[1] This is achieved via pH control (keeping the phenol protonated) or Steric/Stoichiometric enforcement (using 1:2 M:L ratios).[1][2]

Scenario A: Neutral Bidentate Binding (N,O-Mode)

Target: Binding via Pyridine Nitrogen and Amide Oxygen.[1] The Phenolic OH remains protonated. Application: Lewis acid catalysis where the phenol acts as a secondary H-bond donor.[1]

Protocol:

  • Metal Source: Use non-basic salts like

    
     or 
    
    
    
    .[1][2] Avoid Acetates (which promote deprotonation).[1][2]
  • Solvent: Acetonitrile (MeCN) – promotes neutral coordination.[1][2]

  • Procedure:

    • Dissolve 5-Cl-HPMB (2 mmol) in MeCN (10 mL).

    • Add Metal Salt (1 mmol) in MeCN (5 mL) dropwise.

    • Crucial: Do NOT add base.[1]

    • Reflux for 2 hours.[1]

  • Isolation: Concentrate to half volume and add diethyl ether to precipitate the cationic complex

    
    .[1][2]
    
Scenario B: Anionic Bidentate Binding (O,O-Mode)

Target: Binding via Phenolate Oxygen and Amide Oxygen.[1] The Pyridine tail remains pendant.[1] Application: Generating secondary coordination spheres or bridging networks.[1]

Protocol:

  • Metal Source:

    
    .[1]
    
  • Stoichiometry: 1:2 (Metal:Ligand).[1][2]

  • Procedure:

    • Dissolve Ligand (2 mmol) in MeOH.

    • Add

      
       (1 mmol) in MeOH.[1][2]
      
    • The acetate acts as a base, deprotonating the phenol.[1]

    • Due to the 1:2 ratio, the copper center is saturated by two O,O-chelated ligands, forcing the bulky pyridine tails to point away (steric exclusion).[1]

  • Result: A neutral complex

    
    .[1][2]
    

Visualization: Synthesis & Coordination Logic

G Start 5-Chlorosalicylic Acid + CDI Inter Activated Ester (Reactive Intermediate) Start->Inter -CO₂, -Imidazole Ligand 5-Cl-HPMB Ligand (Neutral) Inter->Ligand + 2-Picolylamine Complex_NO [M(LH)2]²⁺ Neutral Bidentate (N,O) (Phenol Intact) Ligand->Complex_NO Neutral pH Non-coordinating Anion (ClO₄⁻, BF₄⁻) Complex_OO [M(L)2]⁰ Anionic Bidentate (O,O) (Pyridine Pendant) Ligand->Complex_OO Weak Base (Acetate) 1:2 Ratio (Steric Control) Complex_ONO [M(L)]⁺ Tridentate (O,N,O) (Pincer Mode) Ligand->Complex_ONO Strong Base (Et₃N) 1:1 Ratio Complex_NO->Complex_ONO Add Base

Figure 1: Synthesis pathway and Logic Gate for selecting coordination modes based on pH and stoichiometry.[2]

Application: Urease Inhibition Assay[1][3][5][6]

5-Cl-HPMB is a potent urease inhibitor candidate.[1] The hydroxamic-like character of the salicylamide moiety allows it to chelate the Nickel(II) active site of urease.[1]

Assay Principle: Urease hydrolyzes urea into ammonia.[1][5][6][7][8] The increase in pH is measured using phenol red indicator.[1] Inhibitors prevent this pH rise.

Protocol:

  • Buffer: Phosphate buffer (pH 6.8, 25 mM).

  • Enzyme: Jack Bean Urease (JBU), 5 U/mL solution.[1]

  • Substrate: Urea (100 mM).

  • Workflow:

    • Incubation: Mix 10

      
      L of 5-Cl-HPMB (dissolved in DMSO, varying concentrations 0.1 - 100 
      
      
      
      M) with 10
      
      
      L of Enzyme solution. Incubate at 37°C for 15 mins.
    • Reaction: Add 40

      
      L of Urea solution. Incubate for 10 mins.
      
    • Detection: Add 40

      
      L of Phenol Red reagent.
      
    • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Oily Product (Synthesis) Residual DMF or incomplete coupling.[1][2]Use THF/Toluene for coupling.[1] Recrystallize from EtOH/Water slowly.[1]
Precipitate in Assay Ligand insolubility in aqueous buffer.Limit DMSO to <5% final vol.[2] Use surfactant (Tween-20, 0.01%) if necessary.
Complex is Green (Cu) Likely Tridentate (ONO) formation.[1][2]If targeting Bidentate (Blue/Teal), ensure pH < 6 and use excess ligand (1:2).[1][2]
Low Yield (CDI) Wet solvent hydrolyzed the CDI.[1]Distill THF over Na/Benzophenone or use fresh molecular sieves.[1]

References

  • Synthesis & Structural Analogs

    • Title: Synthesis and crystal structure of copper(II) complexes with N-(pyridin-2-ylmethyl)
    • Source:Journal of Molecular Structure / NIH PubMed Central.[1]

    • URL:[Link] (Analogous structural data).[1][2]

  • Urease Inhibition Mechanisms

    • Title: Inhibition of urease activity by different compounds provides insight into the modulation of bacterial nickel import.[1]

    • Source:Scientific Reports (Nature).[1][2]

    • URL:[Link]

  • Coordination Modes of Salicylamides

    • Title: Coordination modes of salicylic acid and pyridine-carboxamides in Zn(II) and Fe(III) complexes.[1]

    • Source:ResearchGate (Full Text Available).[1][2]

    • URL:[Link]

  • General Benzamide Pharmacology

    • Title: Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.[1]

    • Source:Nano Biomedicine and Engineering.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Ester By-products During 5-Chlorosalicylic Acid Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 5-chlorosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on minimizing the formation of ester by-products. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to ensure the success of your synthetic endeavors.

Introduction to the Challenge

The amidation of 5-chlorosalicylic acid is a critical transformation in the synthesis of various pharmaceutical compounds. However, the presence of both a carboxylic acid and a hydroxyl group on the aromatic ring presents a significant challenge: the potential for intramolecular or intermolecular esterification, leading to the formation of undesired ester by-products. This not only reduces the yield of the desired amide but also complicates the purification process. This guide provides a systematic approach to troubleshooting and minimizing these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary ester by-products observed during the amidation of 5-chlorosalicylic acid, and how are they formed?

A1: The two main types of ester by-products encountered are the intramolecular cyclization product, a benzoxazinone derivative, and intermolecular polyester oligomers.

  • Intramolecular Cyclization: The phenolic hydroxyl group can attack the activated carboxylic acid intermediate, leading to the formation of a cyclic ester, specifically a 1,3-benzoxazin-4-one derivative. This is particularly prevalent when using certain activating agents that can bring the hydroxyl and activated carboxyl groups into close proximity.

  • Intermolecular Esterification: One molecule of 5-chlorosalicylic acid can react with the activated carboxylic acid of another molecule, forming a dimer or even longer polyester chains. This is more likely to occur at higher concentrations and temperatures.[1]

The formation of these by-products is a classic example of competitive intramolecular versus intermolecular reactions, which are highly dependent on reaction conditions.

Q2: My reaction is showing a significant amount of an ester by-product. How do I choose the right coupling reagent to minimize this?

A2: The choice of coupling reagent is arguably the most critical factor in controlling the amide versus ester formation. Reagents that generate highly reactive acylating intermediates can inadvertently promote reaction with the phenolic hydroxyl group.

Troubleshooting Workflow: Coupling Reagent Selection

G cluster_0 Problem Identification cluster_1 Initial Strategy: Reagent Class cluster_2 Refined Strategy: Additives cluster_3 Recommended Combinations for Minimizing Esters Problem High Ester By-product Formation Carbodiimides Carbodiimides (e.g., DCC, EDC) Problem->Carbodiimides Uronium Uronium/Onium Salts (e.g., HBTU, HATU) Problem->Uronium Phosphonium Phosphonium Salts (e.g., PyBOP) Problem->Phosphonium T3P Propylphosphonic Anhydride (T3P®) Problem->T3P Consider as a robust alternative Carbodiimides->Uronium Consider alternatives if ester is high Oxyma OxymaPure® Carbodiimides->Oxyma Modern, safer alternative to HOBt HOBt Hydroxybenzotriazole (HOBt) Uronium->HOBt Often used in combination HOAt Hydroxyazabenzotriazole (HOAt) Uronium->HOAt Higher reactivity, can be beneficial HATU_DIPEA HATU/DIPEA HOAt->HATU_DIPEA EDC_Oxyma EDC/Oxyma Oxyma->EDC_Oxyma

Caption: Troubleshooting workflow for selecting coupling reagents.

Data Summary: Coupling Reagent Comparison

Coupling Reagent ClassExamplesAdvantages for this ApplicationDisadvantages/Considerations
CarbodiimidesEDC, DCCCost-effective, widely used.[2]Can lead to significant ester formation without additives.
Uronium/Onium SaltsHBTU, HATUGenerally faster reactions, less racemization. HATU is particularly efficient.[3][4]Can be more expensive; may react with unprotected N-termini if used in excess.[4]
Phosphonium SaltsPyBOP, PyAOPEffective for sterically hindered amines.[4]Can be more expensive.
Phosphonic AnhydridesT3P®Excellent at minimizing ester by-products due to its mechanism.[5][6]Requires careful handling and stoichiometry.

Recommendation: For problematic ester formation, consider moving away from simple carbodiimide systems (like EDC alone) towards combinations like EDC/Oxyma or using robust reagents like HATU or T3P® .[7] T3P®, in particular, has been shown to be highly effective in suppressing O-acylation.[5][6][8]

Q3: What is the optimal temperature and reaction time to favor amidation over esterification?

A3: Both temperature and reaction time are critical parameters to control.

  • Temperature: It is highly recommended to start the activation of the carboxylic acid at a low temperature, typically 0 °C .[9] This slows down the rate of all reactions, but often disproportionately affects the undesired side reactions. Once the activated species is formed, the amine can be added, and the reaction can be allowed to slowly warm to room temperature. Running the reaction at elevated temperatures will almost certainly increase the amount of ester by-product.[10][11]

  • Reaction Time: The formation of the desired amide is generally faster than the formation of the ester by-product. Therefore, it is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS). The reaction should be quenched as soon as the starting material (5-chlorosalicylic acid) is consumed to prevent the build-up of the ester by-product over extended periods.

Experimental Protocol: Temperature-Controlled Amidation

  • Dissolve 5-chlorosalicylic acid and the coupling reagent (e.g., EDC) and additive (e.g., Oxyma) in a suitable aprotic solvent (e.g., DMF or DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.

  • Add the amine (dissolved in a small amount of the reaction solvent, if necessary) dropwise to the cold reaction mixture.

  • Allow the reaction to stir at 0 °C for another 1-2 hours.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitor the reaction progress every 1-2 hours.

  • Once the 5-chlorosalicylic acid is consumed, proceed with the work-up and purification.

Q4: Can the choice of solvent and base influence the formation of ester by-products?

A4: Absolutely. The solvent and base play a crucial role in the reaction environment.

  • Solvent: Aprotic solvents are generally preferred for amidation reactions.

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points as they are less polar and can disfavor the side reactions.

    • Dimethylformamide (DMF) is a common solvent for these reactions due to its excellent solvating properties. However, be aware that older or impure DMF can contain dimethylamine, which can react as a nucleophile. Always use a high-purity, anhydrous grade of DMF.

  • Base: A non-nucleophilic base is essential to neutralize the acid formed during the reaction without competing with the primary amine.

    • Diisopropylethylamine (DIPEA or Hünig's base) is a common choice due to its steric bulk, which prevents it from acting as a nucleophile.

    • N-Methylmorpholine (NMM) is another suitable option.

    • Avoid using bases like triethylamine (TEA) if possible, as it is less sterically hindered and can sometimes lead to side reactions. The amount of base used should be carefully controlled; typically 1.1 to 1.5 equivalents are sufficient. Excess base can sometimes promote side reactions.[9]

Logical Relationship: Solvent and Base Selection

G cluster_0 Objective cluster_1 Solvent Choice cluster_2 Base Selection Objective Minimize Ester By-product Aprotic Use Aprotic Solvents Objective->Aprotic NonNucleophilic Use Non-Nucleophilic Base Objective->NonNucleophilic DCM_THF DCM or THF (Less Polar) Aprotic->DCM_THF DMF DMF (High Polarity, Good Solvation) Aprotic->DMF Note1 Note1 DMF->Note1 Caution: Use anhydrous, high-purity grade DIPEA DIPEA (Highly Recommended) NonNucleophilic->DIPEA NMM NMM (Good Alternative) NonNucleophilic->NMM

Caption: Key considerations for solvent and base selection.

References

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 995-1003. Available at: [Link]

  • Stereochemical Aspects of T3P Amidations. Medicines for Malaria Venture. Available at: [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synlett, 2011(15), 2259-2260. Available at: [Link]

  • Understanding T3P® from start to finish. Curia. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 12(1), 84. Available at: [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Chemical Society, 97(11), 1837-1853. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676-5689. Available at: [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

  • EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis. Molecules, 25(18), 4235. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2025-2040. Available at: [Link]

  • Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. ChemRxiv. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(24), 4467-4482. Available at: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses, 90, 215. Available at: [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Direct amidation of esters with nitroarenes. Nature Communications, 8(1), 1-8. Available at: [Link]

  • The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. ResearchGate. Available at: [Link]

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Available at: [Link]

  • What are the best reaction conditions for an amidation reaction using EDC? ResearchGate. Available at: [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin. International Journal of High School Research, 5(1), 22-29. Available at: [Link]

Sources

Resolving crystallization issues for 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide , designed as a high-level troubleshooting resource for research and development scientists.

Subject: this compound (Salicylamide Derivative) Classification: Small Molecule / Kinase Inhibitor Scaffolds / Amphoteric Ligands Support Tier: Level 3 (Senior Application Scientist)

Molecular Profile & Crystallization Behavior

Before troubleshooting, you must understand the "personality" of this molecule. It is not a standard amide; it is a pseudo-planar ampholyte .

  • The "Grease" Factor (Intramolecular H-Bonding): This molecule forms a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen (forming a stable S(6) ring motif). This "locks" the molecule into a planar conformation and hides its polar donor/acceptor sites.

    • Consequence: The molecule behaves more lipophilically than predicted. It resists solvation in polar protic solvents and tends to "oil out" (liquid-liquid phase separation) rather than nucleate.

  • Amphoteric Nature:

    • Acidic Site: Phenolic OH (

      
      ).
      
    • Basic Site: Pyridine Nitrogen (

      
      ).
      
    • Consequence: pH control is critical. Crystallization is optimal at neutral pH (6.5–7.5). Deviations lead to solubilization as a phenolate (high pH) or pyridinium salt (low pH).

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: "My product separates as a sticky oil or gum upon cooling, rather than a crystalline solid."

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility/Nucleation curve. This is thermodynamically driven by:

  • Impurities: Unreacted 2-picolylamine or 5-chlorosalicylic acid depresses the melting point.

  • Supersaturation: Cooling too fast traps the "oiled" phase before crystals can organize.

  • Solvent Choice: Using a solvent system where the "oiled" phase is thermodynamically stable (often water-heavy mixtures).

Protocol A: The "Slow-Seed" Remediation

Do not simply cool the oil; it will harden into a glass, trapping impurities.

  • Re-dissolution: Re-heat the mixture until the oil fully dissolves into a clear homogeneous phase.

  • The "Cloud Point" Approach:

    • Add the anti-solvent (e.g., Water or Hexane) dropwise at reflux until a faint, permanent turbidity appears.

    • Add a small volume of the good solvent (e.g., Ethanol or Ethyl Acetate) to just clear the turbidity.

  • Seeding (Critical):

    • Cool the solution slowly to approx. 5°C below the saturation temperature.

    • Add seed crystals (0.1–0.5 wt%). If you lack seeds, scratch the glass wall vigorously or use a sonication burst.

  • Isothermal Aging: Hold the temperature constant. Do not cool further until you see a visible suspension of crystals growing.

  • Controlled Cooling: Once a bed of crystals is established, cool at a rate of 5–10°C per hour.

Recommended Solvent Systems
System TypeSolvents (Good / Anti)Ratio (v/v)Notes
Standard Ethanol / Water4:1

1:1
Most common. High risk of oiling if water is added too fast.
High Purity Ethyl Acetate / n-Heptane1:2Excellent for rejecting polar impurities. Produces denser crystals.
Polymorph Control Isopropyl Alcohol (IPA)PureSlow evaporation or cooling of IPA often yields the most stable polymorph.

Chemical Purification (The "Reset" Button)

Issue: "Recrystallization fails repeatedly; the oil persists." Diagnosis: Your impurity profile is likely


. Physical recrystallization cannot handle this load. You must use Chemical Purification  utilizing the molecule's amphoteric nature.
Protocol B: Acid/Base Swing Extraction

This method removes the unreacted starting materials which act as "crystal poisons."

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Wash (Removes Pyridines):

    • Wash with 0.1 M HCl or 5% Citric Acid .

    • Mechanism:[1][2][3] Protonates unreacted 2-picolylamine (highly basic), moving it to the aqueous layer. The target molecule (weakly basic pyridine) remains in EtOAc if the acid is dilute enough, or precipitates as a salt (which can be filtered). Recommendation: Keep it in organic phase if possible.

  • Base Wash (Removes Salicylic Acids):

    • Wash with 5% NaHCO₃ .

    • Mechanism:[1][2][3] Deprotonates unreacted 5-chlorosalicylic acid (forming soluble carboxylate), moving it to the aqueous layer. The target molecule's phenol (

      
       8.2) is not significantly deprotonated by bicarbonate (
      
      
      
      6.4 for H₂CO₃), keeping it in the EtOAc.
  • Isolation: Dry organic layer (MgSO₄), filter, and evaporate. The resulting solid will be significantly purer and ready for Protocol A.

Visual Workflows

Logic Map: Crystallization Decision Tree

Use this workflow to determine the correct physical intervention.

CrystallizationLogic Start Crude Material (Solid or Oil) SolventCheck Dissolve in Hot Solvent (e.g., EtOH) Start->SolventCheck Cooling Cool to Cloud Point SolventCheck->Cooling Observation Observation? Cooling->Observation Crystals Crystalline Precipitate Observation->Crystals Solid Oil Oiling Out / Gumming Observation->Oil Liquid Droplets Action_Success Filter & Wash (Cold EtOH) Crystals->Action_Success Remedy_1 Reheat to Clear Solution Oil->Remedy_1 Remedy_2 Add Seed Crystals at High Temp Remedy_1->Remedy_2 Remedy_3 Isothermal Aging (Hold Temp 1-2 hrs) Remedy_2->Remedy_3 Remedy_3->Observation Retry Cooling Purity_Check Purity Check (HPLC) Remedy_3->Purity_Check Fails Again Chem_Purify Go to Protocol B (Acid/Base Extraction) Purity_Check->Chem_Purify Purity < 95%

Figure 1: Decision tree for managing "oiling out" events. Note the loop for isothermal aging, which allows the oil droplets to redissolve and nucleate properly.

Logic Map: Chemical Species & pH Control

Understanding the ionization state is vital for yield.

SpeciesLogic LowPH Cationic Species (Pyridinium Salt) Soluble in Water Neutral Neutral Species (Target Molecule) Precipitates / Oils Out LowPH->Neutral Add Base (pH > 6) Neutral->LowPH Add Acid (pH < 4) HighPH Anionic Species (Phenolate Salt) Soluble in Water Neutral->HighPH Add Strong Base (pH > 9) HighPH->Neutral Add Acid (pH < 8)

Figure 2: The pH-dependent speciation of this compound. Crystallization is only possible in the green "Neutral" zone.

Frequently Asked Questions (FAQs)

Q: I see crystals, but they are yellow/brown. The literature says they should be white/off-white. A: Coloration typically comes from oxidation products of the phenolic starting material.

  • Fix: Add 5% activated charcoal to the hot solution during recrystallization, stir for 15 minutes, and filter hot through Celite before cooling.

Q: Can I use Acetone as a solvent? A: Yes, salicylamides are highly soluble in acetone [1]. However, acetone is a very "good" solvent, meaning you will need a significant amount of anti-solvent (water or hexanes) to force precipitation, which increases the risk of oiling out. Ethyl Acetate is generally superior for crystal habit control.

Q: Why does the melting point vary so much (e.g., 138°C vs 145°C)? A: This class of molecules is prone to polymorphism [2]. The intramolecular hydrogen bond creates a planar conformer, but different stacking arrangements (pi-pi stacking of the pyridine rings) can lead to different crystal lattices.

  • Advice: Always record a DSC (Differential Scanning Calorimetry) trace. The highest melting form is usually the most thermodynamically stable.

Q: My yield is very low (<40%). Where did it go? A: Check your mother liquor pH. If you washed with strong base or acid, you likely dissolved your product into the aqueous waste. Ensure the final pH of any aqueous phase is adjusted to 6.5–7.5 to maximize precipitation of the neutral species [3].

References

  • Nordström, F. L., & Rasmuson, Å. C. (2006).[4] Solubility and melting properties of salicylamide. Journal of Chemical & Engineering Data, 51(5), 1775-1777.[4] Link

  • Raza, A. R., et al. (2010).[5] 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E, E67, o2253. (Structural analog demonstrating S(6) ring motif). Link

  • Isadiartuti, D., et al. (2025).[6][7] Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions. Research Journal of Pharmacy and Technology. Link

  • Mettler Toledo. Oiling Out in Crystallization. Technical Whitepaper. Link

Sources

Technical Support Center: Strategies for Scaling Up Synthesis of N-(pyridin-2-ylmethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of N-(pyridin-2-ylmethyl)benzamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, kilogram-scale production. We will address common challenges, answer frequently asked questions, and provide field-proven insights to ensure your scale-up campaign is efficient, safe, and successful.

Troubleshooting Guide: From Bench to Plant

This section addresses specific, practical issues that frequently arise during the scale-up of amide bond formation. The transition from a round-bottom flask to a jacketed reactor introduces new variables that can significantly impact reaction performance.

Issue 1: My reaction yield dropped significantly upon scaling up from 10g to 1kg. What are the likely causes and solutions?

This is one of the most common challenges in process chemistry. A successful lab-scale reaction does not guarantee success at a larger scale. The primary culprits are often related to mass and heat transfer limitations.

Potential Causes & Actionable Solutions:

  • Inadequate Mixing:

    • Causality: A magnetic stir bar is effective for small volumes but cannot create the necessary turbulence and homogeneity in a large reactor. This leads to localized "hot spots," concentration gradients, and incomplete reactions.

    • Solution: Employ mechanical overhead stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure efficient mixing of the entire reactor volume. The goal is to maintain a homogenous suspension and facilitate effective heat transfer.

  • Poor Temperature Control:

    • Causality: Amide coupling reactions are often exothermic.[1] The surface-area-to-volume ratio decreases dramatically as you scale up, making it much harder to dissipate heat. An uncontrolled exotherm can lead to the degradation of reagents and products, and the formation of impurities.

    • Solution: Use a jacketed reactor with a thermal control unit. Perform a controlled, slow addition of the most reactive reagent (e.g., acid chloride or coupling agent) to manage the rate of heat generation. For highly exothermic steps, consider a semi-batch process where the reagent is added portion-wise or via a syringe pump, allowing the cooling system to keep pace.

  • Suboptimal Reagent Stoichiometry:

    • Causality: At a small scale, it's common to use a large excess of one reagent to drive the reaction to completion. At scale, this is economically and environmentally unsustainable and complicates purification.

    • Solution: Re-optimize the stoichiometry. Often, using a slight excess (1.05-1.1 equivalents) of the less expensive starting material is a good compromise to achieve high conversion without introducing significant purification challenges.[2]

G start Low Yield at Scale check_mixing Is mixing adequate? (Mechanical Stirrer) start->check_mixing check_temp Is temperature controlled? (Jacketed Reactor) check_mixing->check_temp Yes fix_mixing Implement overhead stirring. Select appropriate impeller. check_mixing->fix_mixing No check_reagents Are reagents stable & pure? check_temp->check_reagents Yes fix_temp Use jacketed reactor. Control addition rate of reagents. check_temp->fix_temp No re_optimize Re-optimize stoichiometry. Consider slight excess of cheaper reagent. check_reagents->re_optimize Yes fix_reagents Re-analyze starting materials. Use fresh/purified reagents. check_reagents->fix_reagents No end_node Yield Improved fix_mixing->end_node fix_temp->end_node re_optimize->end_node fix_reagents->end_node

Caption: Troubleshooting workflow for diagnosing low yield upon scale-up.

Issue 2: My crude product at the kilogram scale is much less pure than my bench-scale material. Why?

An increase in impurities is often linked to the longer reaction times and thermal stresses inherent in larger-scale operations.

Potential Causes & Actionable Solutions:

  • Hydrolysis of Starting Materials:

    • Causality: Acid chlorides are highly susceptible to hydrolysis, forming the corresponding carboxylic acid which will not participate in the desired reaction.[1] This is exacerbated by longer addition times at scale.

    • Solution: Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen). Use fresh, high-quality acid chloride or redistill/re-analyze older batches before use.

  • Side Reactions from Poor Nucleophilicity:

    • Causality: Pyridinic amines can be poor nucleophiles, especially if substituted with electron-withdrawing groups.[3] Forcing the reaction with high temperatures or extended times can promote side reactions. Standard coupling reagents like HATU may form an activated ester that fails to react further.[3]

    • Solution: Switch to a more robust activation method. Converting the carboxylic acid to its acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride is a classic, powerful method for difficult couplings.[4] Alternatively, a stronger coupling agent like T3P® (Propylphosphonic Anhydride) is highly effective and its byproducts are easily removed with an aqueous workup.[2]

  • Product Degradation During Workup:

    • Causality: N-substituted benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures during workup or distillation.[5]

    • Solution: Maintain careful control of pH and temperature during all workup and isolation steps. Use milder bases like sodium bicarbonate for washes where possible.[1] If distillation is required, use high vacuum to keep the pot temperature as low as possible.

Issue 3: I can't purify my product at scale. Column chromatography is not an option, and it oils out during crystallization.

Purification is the single biggest hurdle in moving to manufacturing. The method must be robust, scalable, and economical.

Potential Causes & Actionable Solutions:

  • Inappropriate Purification Method:

    • Causality: Silica gel chromatography is a tool for discovery chemistry, not for large-scale production, due to high cost, solvent waste, and low throughput.

    • Solution: The primary goal should be to develop a robust crystallization procedure. This is the most economical and scalable method for achieving high purity.

  • Crystallization Failure ("Oiling Out"):

    • Causality: The product "oils out" when it separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often caused by the presence of impurities that depress the melting point or by cooling the solution too quickly.[6]

    • Solution:

      • Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent/anti-solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.

      • Controlled Cooling: Cool the saturated solution slowly to allow for proper crystal nucleation and growth. A programmed cooling profile in the reactor is ideal.

      • Seeding: Add a small number of pure crystals ("seed crystals") to the supersaturated solution to induce crystallization.[6]

      • Scratching: If in the lab, scratching the inside of the flask with a glass rod can provide a nucleation site.[6]

      • Purity: Ensure the crude material is of sufficient purity. An initial wash or charcoal treatment might be necessary to remove impurities that inhibit crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for large-scale synthesis?

The "best" reagent for scale-up is a balance of reactivity, cost, safety, and waste profile. While reagents like HATU are excellent at the bench, they are often avoided at scale due to high cost and potential thermal hazards.[2][7]

Reagent ClassExample(s)ProsConsScale-Up Recommendation
Acid Chlorides SOCl₂, (COCl)₂High reactivity, very low cost, high atom economy.[4][7]Generates HCl gas; safety/handling concerns; limited functional group tolerance.[4]Excellent. A workhorse in process chemistry for robust substrates. Requires proper engineering for off-gas scrubbing.
Carbodiimides EDC, DCCMilder conditions than acid chlorides.Moderate cost (EDC); generates insoluble urea byproduct (DCC's DCU) that is difficult to remove.[6][8]Good (EDC). EDC is often used if conditions must be mild. The water-soluble urea byproduct is removed in workup. Avoid DCC.
Phosphonium/Aminium PyBOP, HATUHigh reactivity, low racemization.[8]Very expensive, poor atom economy, potential thermal hazards (especially HOBt-derived reagents).[7]Not Recommended. Generally reserved for high-value, sensitive substrates like peptides where cost is less of a concern.
Phosphonic Anhydrides T3P®High reactivity, broad functional group tolerance, easy workup (byproducts are water-soluble).[2]Moderate cost (more than SOCl₂, less than HATU).Excellent. A modern, preferred choice for its safety profile and straightforward purification.
Q2: How should I select a solvent for a multi-kilogram scale reaction?

Solvent selection at scale extends far beyond simple solubility. The key criteria are:

  • Safety: High flash point is critical. Avoid solvents with low boiling points that can build pressure.

  • Environmental, Health & Safety (EHS): Avoid highly toxic or environmentally persistent solvents. Many dipolar aprotic solvents like DMF, DMAc, and NMP are under increasing regulatory scrutiny due to reprotoxicity concerns.[7] Chlorinated solvents like DCM also present safety and disposal cost issues.[7]

  • Workup & Isolation: The solvent should allow for easy product isolation. Ideally, the product crystallizes directly from the reaction mixture upon cooling or addition of an anti-solvent. The solvent should also not form azeotropes with water if an aqueous workup is required.

  • Cost & Recovery: The solvent must be affordable and, in a manufacturing setting, easily recoverable via distillation to minimize cost and waste.

Q3: What are the most critical safety considerations when scaling up this synthesis?
  • Thermal Hazard Assessment: Always perform a thermal screening (e.g., using Differential Scanning Calorimetry - DSC) on your reaction mixture to understand the onset temperature of any decomposition exotherms. This is critical when using reagents like HATU or forming acid chlorides.[4]

  • Gas Evolution: The formation of an acid chloride from a carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride generates stoichiometric amounts of HCl/SO₂ or CO/CO₂/HCl gas, respectively.[4] The reactor must be vented to a scrubber system to neutralize these corrosive and toxic gases.

  • Reagent Handling: Many reagents used in amide synthesis are toxic, corrosive, or moisture-sensitive. Ensure that appropriate personal protective equipment (PPE) is used and that reagents are transferred under controlled, inert conditions using closed systems where possible.

G cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Workup & Isolation cluster_3 Final Product Benzoic Acid Derivative Benzoic Acid Derivative Activation Carboxylic Acid Activation (e.g., T3P® or SOCl₂) Benzoic Acid Derivative->Activation Pyridin-2-ylmethylamine Pyridin-2-ylmethylamine Coupling Amide Bond Formation Pyridin-2-ylmethylamine->Coupling Activation->Coupling Quench Reaction Quench Coupling->Quench Wash Aqueous Wash (Removes Byproducts) Quench->Wash Crystallize Crystallization (Solvent/Anti-solvent) Wash->Crystallize Filter Filtration & Drying Crystallize->Filter API Pure N-(pyridin-2-ylmethyl) benzamide Derivative Filter->API

Caption: General workflow for scale-up synthesis and purification.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis via Acid Chloride

This protocol is a representative example and must be adapted and tested at a small scale before implementation.

Materials:

  • Substituted Benzoic Acid (1.0 eq.)

  • Thionyl Chloride (SOCl₂) (1.2 eq.)

  • Toluene (10 vol)

  • N,N-Dimethylformamide (DMF) (catalytic, 0.01 eq.)

  • Pyridin-2-ylmethylamine (1.05 eq.)

  • Triethylamine (TEA) (2.5 eq.)

  • Saturated Sodium Bicarbonate Solution

  • Water

Procedure:

  • Acid Chloride Formation: Charge a dry, inerted, jacketed reactor with the substituted benzoic acid, toluene, and catalytic DMF. Set the jacket temperature to 20°C.

  • Slowly add thionyl chloride to the stirred suspension over 1-2 hours, maintaining the internal temperature below 30°C. Vent the off-gas (HCl, SO₂) through a caustic scrubber.

  • After the addition is complete, heat the mixture to 60-70°C and hold for 2-4 hours, or until reaction completion is confirmed by IPC (e.g., HPLC analysis of a quenched aliquot).

  • Cool the mixture to 50°C and apply a vacuum to distill off excess SOCl₂ and some toluene.

  • Amidation: Cool the resulting acid chloride solution to 0-5°C. In a separate vessel, prepare a solution of pyridin-2-ylmethylamine and triethylamine in toluene.

  • Slowly add the amine solution to the acid chloride solution, maintaining the internal temperature below 15°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by IPC.

  • Workup & Isolation: Quench the reaction by slowly adding water. Agitate and separate the layers.

  • Wash the organic layer sequentially with dilute HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution, and finally, water.

  • Concentrate the organic layer under vacuum to approximately 3-4 volumes.

  • Add a suitable anti-solvent (e.g., heptane) slowly to induce crystallization. Cool the slurry, hold for several hours, then filter the product.

  • Wash the filter cake with cold solvent/anti-solvent mixture and dry under vacuum to a constant weight.

References
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June 7). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Reagents... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved February 13, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June). ResearchGate. Retrieved February 13, 2026, from [Link]

  • (Open Access) Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution (2022) | Javier Magano | 73 Citations. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 13, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Retrieved February 13, 2026, from [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of different N-(pyridin-2-yl)-benzamide derivatives utilizing Fe 2 Ni-BDC catalyst. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • amide coupling help. (2022, March 24). Reddit. Retrieved February 13, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 13, 2026, from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 27). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Streamlining squaramide synthesis using a sustainable and versatile paper-based platform. (2025, April 9). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Abstract

For professionals engaged in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of development. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a principal analytical technique for providing detailed structural information through controlled molecular fragmentation. This guide presents a comprehensive analysis of the fragmentation pattern of this compound, a compound featuring a halogenated benzamide scaffold linked to a pyridinylmethyl moiety. By dissecting its fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), we provide a framework for its characterization. This guide further compares its fragmentation behavior to simpler, related structures to highlight the influence of each functional group on the overall mass spectrum, offering a predictive tool for the analysis of analogous compounds.

Introduction: The Structural Context

This compound (Molecular Formula: C₁₃H₁₁ClN₂O₂, Molecular Weight: 262.70 g/mol ) integrates three key structural motifs: a 5-chloro-2-hydroxybenzoyl group, an amide linker, and a 2-pyridinylmethyl group. Each of these components has a predictable, yet interactive, influence on the molecule's fragmentation in the gas phase. The presence of a basic pyridine nitrogen makes the molecule readily amenable to analysis by positive-ion electrospray ionization ([M+H]⁺), while the amide bond represents a chemically liable cleavage site. Understanding the interplay between these groups during fragmentation is crucial for its identification in complex matrices, such as during metabolite profiling or reaction monitoring.

Experimental Protocol: A Representative Methodology

The data discussed herein are based on a standard methodology for acquiring fragmentation data for small molecules of this class.

2.1. Sample Preparation

  • A stock solution of this compound is prepared in HPLC-grade methanol at a concentration of 1 mg/mL.

  • A working solution for infusion is prepared by diluting the stock solution to 1 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.

2.2. Mass Spectrometry Analysis

  • Instrumentation: A triple quadrupole or Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI (+).

  • Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan): A full scan is acquired to identify the protonated molecular ion, [M+H]⁺. Key parameters include a capillary voltage of 3.5-4.5 kV and a source temperature of 120-150°C.

  • MS2 (Product Ion Scan): The protonated molecular ion (e.g., m/z 263.0 for the ³⁵Cl isotope) is mass-selected in the first quadrupole.

  • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation in the collision cell (Q2) using an inert gas like argon or nitrogen.[1] The collision energy is ramped (e.g., 10-40 eV) to observe the full profile of fragment ions. The resulting product ions are then analyzed in the final mass analyzer.

G

Fragmentation Pattern Analysis

Upon ESI, the pyridine nitrogen is the most likely site of protonation, yielding a precursor ion [M+H]⁺ at m/z 263.0 (for ³⁵Cl) and a characteristic isotopic peak at m/z 265.0 (for ³⁷Cl) with a relative abundance of approximately 3:1.[2] The fragmentation of this precursor ion is dominated by cleavages at and adjacent to the amide bond.

3.1. Primary Fragmentation Pathways

Two major fragmentation routes are predicted for this molecule, stemming from the lability of the amide bond and the benzylic C-N bond.

Pathway A: Amide C-N Bond Cleavage This is the most common fragmentation pathway for N-substituted benzamides.[3] The charge-remote fragmentation leads to the cleavage of the amide C-N bond, resulting in two primary fragment ions.

  • Formation of the 5-chloro-2-hydroxybenzoyl cation (m/z 155/157): This acylium ion is resonance-stabilized and represents a highly characteristic fragment for this part of the molecule. The isotopic signature of chlorine is retained. This ion can further lose carbon monoxide (CO), a common fragmentation for benzoyl cations, to yield a 4-chloro-1-hydroxyphenyl cation at m/z 127/129.[4]

  • Formation of the 2-(aminomethyl)pyridine neutral fragment and its protonated counterpart (m/z 109): If the charge is retained by the pyridine-containing fragment, an ion at m/z 109.1 corresponding to [C₆H₉N₂]⁺ is observed.

Pathway B: Benzylic C-N Bond Cleavage Cleavage of the bond between the methylene bridge and the amide nitrogen is also a favorable process.

  • Formation of the Pyridin-2-ylmethyl Cation (m/z 92): This cleavage results in the formation of a stable pyridin-2-ylmethyl cation, [C₆H₆N]⁺, at m/z 92.1. This is analogous to the formation of the tropylium ion (m/z 91) in N-benzyl amides, with the nitrogen heteroatom influencing the final mass.[5] The detection of this ion is a strong indicator of the pyridinylmethyl substructure.

Comparative Fragmentation Analysis

To understand the contribution of each structural component, we compare the fragmentation of the target molecule to that of simpler analogues.

Compound Key Structural Feature Dominant Fragmentation Significance for Comparison
N-benzylbenzamide Simple amide linkageCleavage to form benzoyl cation (m/z 105) and tropylium ion (m/z 91).[5]Establishes the baseline fragmentation of the core amide structure without heterocyclic or halogen influences.
5-Chlorosalicylic acid Chlorinated hydroxybenzoic acidLoss of H₂O (M-18) and COOH (M-45). The molecular ion shows a clear M/M+2 isotopic pattern.[6]Highlights the characteristic isotopic signature and fragmentation of the chlorinated aromatic ring.
2-(Aminomethyl)pyridine Pyridinylmethyl amineLoss of NH₂ to form the pyridin-2-ylmethyl cation (m/z 92).Isolates the fragmentation behavior of the side chain, confirming the origin of the m/z 92 fragment.[7]
This compound Combined structureAmide cleavage (m/z 155/157 and m/z 109) and benzylic cleavage (m/z 92).The observed spectrum is a composite of the behaviors of its constituent parts, primarily driven by the lability of the amide bond.

Data Summary and Visualization

The expected key fragment ions for this compound are summarized below.

m/z (³⁵Cl / ³⁷Cl) Proposed Formula Proposed Fragment Structure Neutral Loss
263.0 / 265.0[C₁₃H₁₂ClN₂O₂]⁺[M+H]⁺ (Protonated Molecule)-
155.0 / 157.0[C₇H₄ClO₂]⁺5-chloro-2-hydroxybenzoyl cationC₆H₈N₂
127.0 / 129.0[C₆H₄ClO]⁺4-chloro-1-hydroxyphenyl cationC₆H₈N₂ + CO
109.1[C₆H₉N₂]⁺Protonated 2-(aminomethyl)pyridineC₇H₄Cl₂O₂
92.1[C₆H₆N]⁺Pyridin-2-ylmethyl cationC₇H₅ClN₂O₂

Fragmentation Pathway Diagrams

G

Conclusion

The mass spectral fragmentation of this compound is predictable and informative, governed by the established chemical principles of its constituent functional groups. The primary fragmentation event is the cleavage of the central amide bond, yielding a characteristic halogenated benzoyl cation at m/z 155/157 and a pyridinyl-containing fragment at m/z 109. A secondary, but significant, pathway involves benzylic cleavage to produce a pyridin-2-ylmethyl cation at m/z 92. The presence of the chlorine atom provides a distinct 3:1 isotopic pattern for all chlorine-containing fragments, serving as a powerful diagnostic tool. This detailed analysis provides researchers with a validated framework for the identification and structural confirmation of this compound and can be extrapolated to guide the characterization of other novel molecules containing similar structural motifs.

References

  • The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. Available at: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1808. Available at: [Link]

  • Graul, T. W., & Squires, R. R. (2012). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of organic chemistry, 77(17), 7439-7448. Available at: [Link]

  • Gronneberg, T. O., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 6, 684-687. Available at: [Link]

  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2008). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 77(1), 47-67. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(21), 6432. Available at: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • da Silva, G. C., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 7(33), 20516-20524. Available at: [Link]

  • NIST. 2-Aminopyridine - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

Sources

A Comparative Analysis of Bioactivity: Niclosamide versus 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Drug Discovery and Development

In the landscape of chemical biology and drug discovery, the salicylanilide scaffold has emerged as a privileged structure, giving rise to compounds with a wide array of biological activities. Niclosamide, a well-established anthelmintic drug, is a prominent example that has been repurposed for its potent anticancer and antiviral effects. This guide provides a comprehensive comparison of the bioactivity of Niclosamide with a structurally related benzamide, 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide. While extensive data exists for Niclosamide, this guide also addresses the current knowledge gap regarding its pyridine-containing analogue and outlines the experimental pathways to elucidate its potential therapeutic value.

Introduction to the Compounds

Niclosamide , chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, has been used for decades to treat tapeworm infections.[1] Its mechanism of action as an anthelmintic involves the uncoupling of oxidative phosphorylation in parasites.[2][3] More recently, Niclosamide has garnered significant attention for its broad-spectrum therapeutic potential, demonstrating robust activity against various cancers and viruses.[4][5] This has spurred extensive research into its molecular mechanisms, revealing a complex polypharmacology that involves the modulation of multiple critical signaling pathways.

This compound is a benzamide derivative that shares the 5-chloro-2-hydroxybenzamide core with Niclosamide but features a pyridin-2-ylmethyl group in place of the substituted nitrophenyl ring. This structural modification is anticipated to significantly alter its physicochemical properties and biological activity. While research on this specific compound is limited, the inclusion of a pyridine moiety is a common strategy in medicinal chemistry to enhance solubility, modulate bioactivity, and introduce new binding interactions with biological targets.[6]

Comparative Analysis of IC50 Values

A direct comparison of the half-maximal inhibitory concentration (IC50) values is fundamental to understanding the relative potency of two compounds. The following tables summarize the extensive publicly available IC50 data for Niclosamide across various cancer cell lines and viral assays.

Table 1: Anticancer Activity of Niclosamide

Cell LineCancer TypeIC50 (µM)Citation
Acute Myeloid Leukemia (AML) cellsLeukemia0.18 - 1[5]
HGC-27Gastric Cancer~1.5[7]
MKN-74Gastric Cancer~7.5[7]
HepG2Hepatocellular Carcinoma31.91 (48h)[8]
QGY-7703Hepatocellular Carcinoma10.24 (48h)[8]
SMMC-7721Hepatocellular Carcinoma13.46 (48h)[8]
Various Glioblastoma pGBMsGlioblastoma~1[9]
Small Cell Lung Cancer (SCLC) CTC linesLung CancerVaries[10]

Table 2: Antiviral Activity of Niclosamide

VirusCell LineIC50 (µM)Citation
SARS-CoV-2 (Wuhan D614)VeroE6 TMPRSS20.13[11]
SARS-CoV-2 (Alpha, B.1.1.7)VeroE60.298[12]
Human Rhinovirus 16 (HRV16)HeLa0.84 - 1.4[13]
Influenza A (H1N1)A5490.83[13]
Zika Virus (ZIKV)-0.37[14]
SARS-CoVVero E6<0.1[14]
MERS-CoVVero B4<10[14]
Human Adenovirus (HAdV)-0.6[14]

This compound:

Currently, there is a notable absence of publicly available IC50 data for this compound. A study on related N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potential respiratory syncytial virus (RSV) inhibitors included a compound with a pyridin-3-ylmethylamino group, which was found to be inactive.[3] However, this does not preclude the possibility of activity for the pyridin-2-ylmethyl isomer against RSV or other biological targets. Further experimental investigation is required to determine the bioactivity profile of this compound.

Mechanistic Insights: The Polypharmacology of Niclosamide

Niclosamide's potent biological effects stem from its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer and viral infections.

Diagram of Niclosamide's Multi-Targeting Mechanism

Niclosamide_Mechanism cluster_Pathways Oncogenic Signaling Pathways cluster_Processes Cellular Processes Niclosamide Niclosamide Wnt/β-catenin Wnt/β-catenin Niclosamide->Wnt/β-catenin Inhibits STAT3 STAT3 Niclosamide->STAT3 Inhibits mTORC1 mTORC1 Niclosamide->mTORC1 Inhibits NF-κB NF-κB Niclosamide->NF-κB Inhibits Notch Notch Niclosamide->Notch Inhibits Apoptosis Apoptosis Niclosamide->Apoptosis Induces Viral Replication Viral Replication Niclosamide->Viral Replication Inhibits Autophagy Autophagy Niclosamide->Autophagy Modulates Proliferation Proliferation Wnt/β-catenin->Proliferation Promotes STAT3->Proliferation Promotes mTORC1->Proliferation Promotes NF-κB->Proliferation Promotes Notch->Proliferation Promotes

Caption: Niclosamide inhibits multiple oncogenic pathways, leading to reduced cell proliferation and induction of apoptosis.

Key pathways inhibited by Niclosamide include:

  • Wnt/β-catenin Signaling: Niclosamide has been shown to inhibit this critical developmental and oncogenic pathway at multiple levels.[15][16] This inhibition is a key contributor to its anticancer effects, particularly in cancers with aberrant Wnt signaling.

  • STAT3 Signaling: As a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), Niclosamide can suppress the transcription of genes involved in cell proliferation, survival, and angiogenesis.[8][17]

  • mTORC1 Signaling: Niclosamide can inhibit the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth and metabolism.[4]

  • NF-κB Signaling: Inhibition of the nuclear factor-kappa B (NF-κB) pathway by Niclosamide contributes to its anti-inflammatory and anticancer activities.[4]

  • Notch Signaling: Niclosamide has also been reported to suppress the Notch signaling pathway, which is implicated in cancer stem cell maintenance.[4]

The antiviral mechanisms of Niclosamide are also multifaceted, involving the inhibition of viral entry, replication, and syncytia formation.[1]

For This compound , the mechanism of action remains to be elucidated. Its structural similarity to Niclosamide suggests that it might also interact with some of the same pathways. However, the replacement of the 2-chloro-4-nitrophenyl moiety with a pyridin-2-ylmethyl group will significantly alter the electronic and steric properties of the molecule, likely leading to a different target profile and biological response.

Experimental Protocols for Bioactivity Assessment

To determine the IC50 values and elucidate the mechanism of action of this compound, a series of well-established in vitro assays can be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate adherent cancer cells (e.g., HCT116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.[8][18]

Workflow for IC50 Determination using MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 490 nm F->G H Calculate IC50 value G->H

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

[1][2]

Executive Safety Assessment: The "Read-Across" Protocol

As researchers, we often handle novel entities where specific toxicological data is sparse. 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a functionalized chlorosalicylamide derivative often utilized as a scaffold in kinase inhibitor development or as a chelating ligand.[1]

Because a compound-specific Safety Data Sheet (SDS) from major registries is often limited for this specific intermediate, we apply Structure-Activity Relationship (SAR) Read-Across principles. We treat this molecule not just as a simple irritant, but as a Potent Pharmacological Agent due to the lipophilic pyridinyl moiety, which enhances cell membrane permeability.[1]

Core Hazard Classification (Derived from Analogs):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1]

  • Hidden Risk: Potential skin sensitization and enhanced dermal absorption due to the pyridine side chain.[1]

The PPE Matrix: Defense in Depth[1]

Do not rely on generic "lab safety" rules. For this compound, your PPE must address both the physical state (fine powder) and the chemical nature (lipophilic organic amine).[1]

PPE Specification Table
Protection ZoneStandard RequirementTechnical Specification & Logic
Hand Protection Double Nitrile Gloves Material: Nitrile Rubber (NBR).Thickness: Outer (0.11 mm), Inner (0.06 mm).Logic: The pyridine ring increases solvent solubility.[1] If dissolved in DMSO/DMF, permeation rates skyrocket.[1] Double gloving provides a "breakthrough buffer."[1]
Eye/Face Chemical Goggles Type: Indirect vented goggles (ANSI Z87.1+).Logic: Safety glasses are insufficient for fine powders that can drift behind lenses.[1] Goggles seal the orbital area against dust and splashes.[1]
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill only): N95 or P2 particulate respirator if outside containment.[1]
Body Lab Coat + Apron Material: Tyvek® or chemically resistant lab coat (buttoned to neck).Logic: Cotton coats absorb liquids.[1] For solution handling, add a disposable polyethylene apron to prevent "soak-through" to skin.[1]

Risk Assessment Logic (Visualization)

This decision tree illustrates the logic used to determine the necessary protection level based on the compound's state.

RiskAssessmentCompound5-chloro-2-hydroxy-...(The Compound)StatePhysical State?Compound->StateSolidSolid / PowderState->SolidSolutionSolution(DMSO/MeOH)State->SolutionRiskSolidRisk: Inhalation &Dust SettlingSolid->RiskSolidGenerates AerosolRiskLiqRisk: Dermal Absorption(Carrier Solvent Effect)Solution->RiskLiqPermeates SkinControlSolidUse Fume Hood+ GogglesRiskSolid->ControlSolidMitigationControlLiqDouble Nitrile Gloves+ Impervious ApronRiskLiq->ControlLiqMitigation

Figure 1: Risk-Based PPE Selection Logic. The physical state dictates whether inhalation (dust) or absorption (liquid) is the primary threat.[1]

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)

The critical moment for exposure is opening the vial.[1] Static electricity can cause the powder to "leap."[1]

  • Preparation: Place an ionizing fan (static eliminator) inside the fume hood if available.[1]

  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (taped to cuffs if handling >500mg).[1]

  • Transfer:

    • Do not use a spatula directly into the stock bottle if possible.[1]

    • Tap the vial gently to settle contents.[1]

    • Use a disposable weighing boat.[1]

    • Pro-Tip: If the powder is fluffy, weigh by difference (taring the closed vial) to minimize open-air time.

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before returning it to storage.[1]

B. Solubilization (Liquid State)

Once in solvent (especially DMSO), the compound can penetrate nitrile gloves in <5 minutes.[1]

  • Solvent Choice: If using DMSO or DMF, treat the solution as a skin permeation hazard .[1]

  • Handling:

    • Work strictly over a spill tray.[1]

    • If a drop hits your glove, change the outer glove immediately .[1] Do not wait for a sensation of cold or burning.[1]

    • Logic: The "chloro" and "pyridin" groups make this molecule lipophilic; DMSO acts as a "Trojan horse" carrying it through the skin barrier.[1]

Emergency & Disposal Contingencies

Spill Response (Solid)
  • Evacuate the immediate area of personnel.

  • Don PPE: N95 respirator, goggles, double gloves.[1]

  • Contain: Cover powder with a damp paper towel (to prevent dust dispersal).[1]

  • Clean: Scoop up the damp material.[1] Clean area with 1N NaOH (to deprotonate the phenolic hydroxyl group, making it water-soluble and easier to remove), followed by water.[1]

Waste Disposal[1][3][4][5]
  • Classification: Halogenated Organic Waste.[1]

  • Protocol:

    • Do not mix with oxidizers (risk of reaction with the pyridine nitrogen).[1]

    • Label clearly: "Contains this compound - TOXIC/IRRITANT."[1]

    • Dispose of all contaminated gloves and weighing boats as solid hazardous waste.[1]

Workflow Visualization

SafetyWorkflowStartStart: Handling RequestCheckHoodVerify Hood Airflow(>80 fpm)Start->CheckHoodDonPPEDon PPE:Coat, Goggles, Double GlovesCheckHood->DonPPEDecisionSolid or Liquid?DonPPE->DecisionHandleSolidWeighing:Use Static Gun/Damp WipeDecision->HandleSolidPowderHandleLiqDissolving:Work over Spill TrayDecision->HandleLiqSolutionWasteSegregate Waste:Halogenated OrganicHandleSolid->WasteHandleLiq->WasteWashDoff PPE & Wash Hands(Soap + Water)Waste->Wash

Figure 2: Operational Safety Workflow. Follow this path from initiation to decontamination.

References

  • PubChem. (n.d.).[1] Compound Summary: Benzamide derivatives and Safety Data. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[1] United States Department of Labor. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Pyridine and Salicylamide derivatives. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.